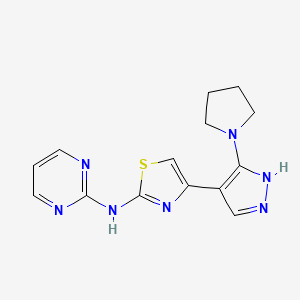
N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine” is a complex organic compound that features a pyrimidine ring, a pyrazole ring, a thiazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine” typically involves multi-step organic reactions. The process may start with the preparation of individual ring systems, followed by their sequential coupling under specific conditions. Common reagents used in these reactions include:
- Pyrimidine derivatives
- Pyrazole derivatives
- Thiazole derivatives
- Pyrrolidine derivatives
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
“N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, “N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine” may be investigated for its potential as a bioactive molecule. It could serve as a lead compound in drug discovery efforts targeting specific enzymes or receptors.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its multi-ring structure could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of “N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
- N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine
- This compound
- This compound
Uniqueness
The uniqueness of “this compound” lies in its multi-ring structure, which provides a diverse array of functional groups and potential interaction sites. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H15N7S |
|---|---|
Molecular Weight |
313.38 g/mol |
IUPAC Name |
N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H15N7S/c1-2-7-21(6-1)12-10(8-17-20-12)11-9-22-14(18-11)19-13-15-4-3-5-16-13/h3-5,8-9H,1-2,6-7H2,(H,17,20)(H,15,16,18,19) |
InChI Key |
WCNKDBLTFXSINC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=NN2)C3=CSC(=N3)NC4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)
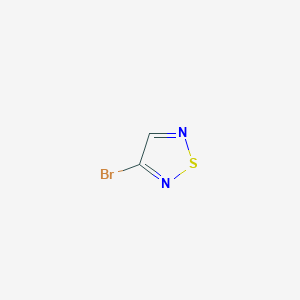

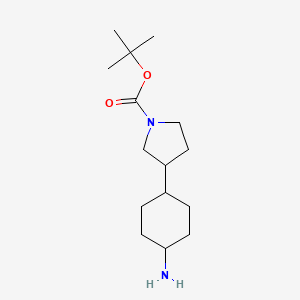
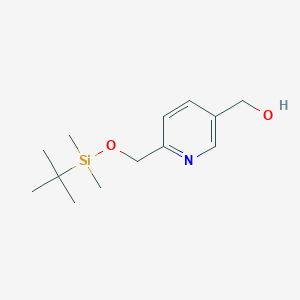
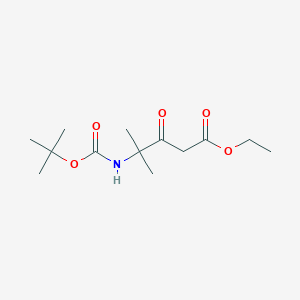
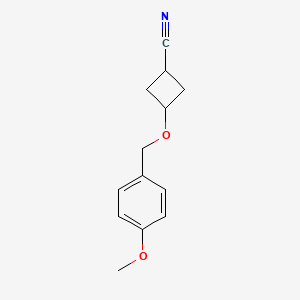

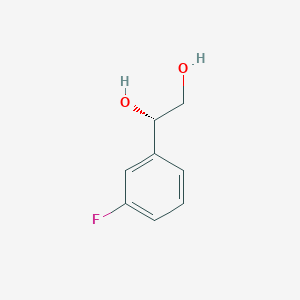



![(8aS)-N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide](/img/structure/B13898176.png)

